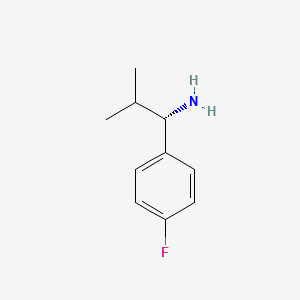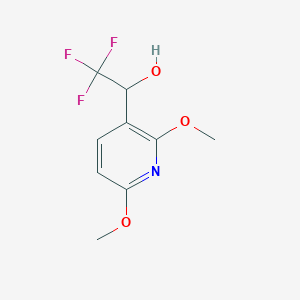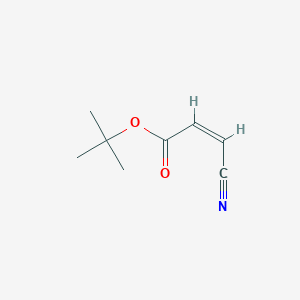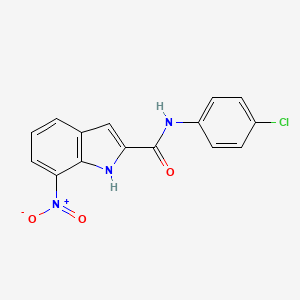
(S)-2-Amino-2-phenylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-phenylbutan-1-ol is an organic compound with the molecular formula C10H15NO It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-configuration refers to its specific three-dimensional arrangement
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-phenylbutan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, 2-phenyl-2-butanone, using chiral catalysts or reagents. For instance, the use of chiral borane complexes or oxazaborolidine catalysts can facilitate the enantioselective reduction, yielding the desired (S)-enantiomer with high optical purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes typically employ chiral ligands in combination with transition metal catalysts, such as rhodium or ruthenium complexes, to achieve high enantioselectivity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Amino-2-phenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: 2-Phenyl-2-butanone or 2-phenylbutanal.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-phenylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-phenylbutan-1-ol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s chiral nature allows it to interact selectively with biological targets, leading to specific pharmacological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
®-2-Amino-2-phenylbutan-1-ol: The enantiomer of the (S)-form, with different biological activity and properties.
2-Amino-2-phenylpropan-1-ol: A structurally similar compound with a different carbon chain length.
2-Amino-2-phenylethanol: Another similar compound with a shorter carbon chain.
Uniqueness: (S)-2-Amino-2-phenylbutan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
(2S)-2-amino-2-phenylbutan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-2-10(11,8-12)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
UTUOJASDCBCXIL-SNVBAGLBSA-N |
Isomerische SMILES |
CC[C@@](CO)(C1=CC=CC=C1)N |
Kanonische SMILES |
CCC(CO)(C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15220734.png)


![tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15220770.png)

![(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol](/img/structure/B15220780.png)
![Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15220786.png)



![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)



